2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide
CAS No.: 200504-48-9
Cat. No.: VC3919942
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200504-48-9 |
---|---|
Molecular Formula | C8H8F2N2O |
Molecular Weight | 186.16 g/mol |
IUPAC Name | 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide |
Standard InChI | InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Standard InChI Key | DCWILVWGXRCHHR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC(=NO)N)F)F |
Canonical SMILES | C1=CC(=C(C=C1CC(=NO)N)F)F |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₈H₈F₂N₂O, with a molecular weight of 186.16 g/mol. Its IUPAC name, 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide, reflects a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethanimidamide backbone featuring a hydroxylamine group. The (Z)-stereochemistry of the amidine group is critical for its biological activity, as it influences binding affinity to enzymatic targets.
Structural Features
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Fluorine Substituents: The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability .
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Amidine Moiety: The N'-hydroxyethanimidamide group acts as a chelating agent, enabling interactions with metal ions in enzyme active sites.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₈F₂N₂O |
Molecular Weight (g/mol) | 186.16 |
LogP (Predicted) | 1.2 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic routes for 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide are inferred from methodologies for analogous amidines and fluorinated phenyl derivatives. A prominent approach involves multi-step functional group transformations, as detailed in cyclopropanamine synthesis patents .
Key Synthetic Steps
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Formation of 3,4-Difluorophenyl Acrylonitrile:
Reaction of 3,4-difluorobenzaldehyde with acetonitrile under basic conditions yields (E)-3-(3,4-difluorophenyl)acrylonitrile . -
Cyclopropanation:
Treatment with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) generates a cyclopropane intermediate . -
Amidine Formation:
Hydrolysis of the nitrile group to an amide, followed by hydroxylamine conjugation, produces the target amidine.
Challenges and Solutions
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Stereochemical Control: Chiral catalysts, such as oxazaborolidines, ensure enantioselective reduction during intermediate steps .
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Purification: Crystallization techniques using solvent mixtures (e.g., methanol/toluene) improve yield and purity .
Mechanism of Action: Nitric Oxide Synthase Inhibition
The compound’s primary biological activity involves competitive inhibition of nitric oxide synthase (NOS), an enzyme responsible for nitric oxide (NO) production from L-arginine. By binding to the enzyme’s active site, it disrupts NO synthesis, which modulates vasodilation, immune response, and neurotransmission.
Pharmacodynamic Insights
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iNOS Selectivity: Preferential inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS) reduces off-target effects in cardiovascular tissues.
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Metal Chelation: The amidine group coordinates with heme iron in NOS, stabilizing the enzyme-inhibitor complex.
Therapeutic Applications and Preclinical Data
While clinical data are absent, preclinical studies on structurally related amidines suggest potential applications:
Inflammatory Diseases
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Sepsis Management: iNOS inhibition attenuates excessive NO production in septic shock, improving survival in rodent models.
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Rheumatoid Arthritis: Reduced NO levels correlate with decreased synovial inflammation in collagen-induced arthritis studies.
Cardiovascular Disorders
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Hypertension: Modulating NO bioavailability shows promise in normalizing blood pressure in hypertensive rats.
Model | Effect Observed | Mechanism Linked to NOS Inhibition |
---|---|---|
Murine Sepsis | 40% Survival Increase | Reduced systemic NO levels |
Rat Hypertension | 15–20% BP Reduction | Improved endothelial function |
Future Directions and Challenges
Pharmacokinetic Studies
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Bioavailability: Poor aqueous solubility (predicted logS = -2.1) necessitates prodrug strategies or formulation optimization.
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Metabolic Stability: Fluorine substituents mitigate cytochrome P450-mediated degradation, but in vivo half-life remains uncharacterized .
Target Validation
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CRISPR-Cas9 Screening: Gene-editing tools could clarify off-target effects on related enzymes (e.g., arginase).
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